REACTION_SMILES
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[CH3:26][CH2:27][O:28][CH2:29][CH3:30].[Cl:23][CH2:24][Cl:25].[s:1]1[cH:2][cH:3][c:4]([CH2:5][CH:6]=[O:7])[cH:8]1.[s:9]1[cH:10][c:11](-[c:14]2[cH:15][c:16]([CH2:20][CH2:21][OH:22])[cH:17][cH:18][cH:19]2)[cH:12][cH:13]1>>[s:9]1[cH:10][c:11](-[c:14]2[cH:15][c:16]([CH2:20][CH:21]=[O:22])[cH:17][cH:18][cH:19]2)[cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CCc1ccsc1
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Name
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OCCc1cccc(-c2ccsc2)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCc1cccc(-c2ccsc2)c1
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Name
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Type
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product
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Smiles
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O=CCc1cccc(-c2ccsc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |